Methyl 5-cyanopentanoate

Vue d'ensemble

Description

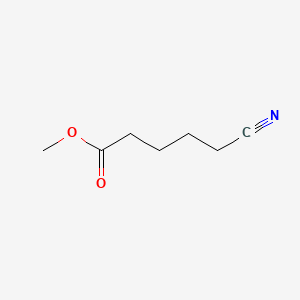

Methyl 5-cyanopentanoate, also known as methyl 5-cyanovalerate, is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoate chain. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-cyanopentanoate can be synthesized through the chemoselective nitrilation of dimethyl adipate with ammonia. This reaction is typically carried out over carbon-encapsulated tungsten oxide catalysts under continuous flow conditions. The reaction proceeds with high selectivity, yielding this compound with an excellent selectivity of up to 95.8% at a specific weight hourly space velocity and ammonia to dimethyl adipate molar ratio .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitrilation processes, often optimized for large-scale production. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis of the Nitrile Group

Methyl 5-cyanopentanoate undergoes chemo-selective hydrolysis of its nitrile group to a carboxylic acid under enzymatic catalysis. Acidovorax facilis 72W cells selectively hydrolyze the nitrile without affecting the ester group, yielding adipic acid monomethyl ester as the primary product .

Reaction Conditions and Outcomes:

| Substrate Concentration | Reaction Time | Conversion | Product Yield (Adipic Acid Monomethyl Ester) | Byproduct (Hexanodioic Acid) |

|---|---|---|---|---|

| 0.101 M | 4 h | 100% | 99% | 1% |

| 1.00 M | 120 h | 100% | 97% | 3% |

This enzymatic process avoids traditional harsh acidic/basic conditions, offering an eco-friendly route to α,ω-dicarboxylic acid esters .

Role in RAFT Polymerization

This compound derivatives, such as 4-cyanopentanoic acid dithiobenzoate (CPADB) , serve as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. CPADB facilitates controlled radical polymerization of methyl methacrylate (MMA), producing polymers with low polydispersity (PDI) .

Polymerization Performance :

| Monomer (MMA) | RAFT Agent (CPADB) | Temperature | Time | Conversion | Mₙ (g/mol) | PDI |

|---|---|---|---|---|---|---|

| Bulk | 0.05 M | 60°C | 24 h | 97% | 55,000 | 1.24 |

Mechanistic Insight :

-

The nitrile group stabilizes the intermediate radical during chain transfer.

-

The ester moiety remains intact, enabling post-polymerization functionalization.

Thermal Decomposition

Thermolysis of related compounds (e.g., 4,4’-azobis(4-cyanopentanoic acid)) generates radicals that initiate polymerization. While direct data on this compound’s decomposition is limited, its structural analogs decompose at 80°C in dimethylformamide (DMF), producing cyanoalkyl radicals and carboxylic acid derivatives .

Key Observations:

-

Products : Cyanopentanoic acid, succinic acid derivatives, and transient radical intermediates.

Structural Characterization

¹H-NMR Data for CPADB (Derivative) :

| Proton Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic protons | 7.4–8.0 | Benzene ring |

| Methylene protons | 2.5–3.0 | CH₂ adjacent to nitrile |

| Methyl group | 2.0 | CH₃ in cyanopentanoate |

Comparative Reactivity of Functional Groups

The nitrile group exhibits higher reactivity than the ester under enzymatic or radical conditions, enabling selective transformations:

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 5-cyanopentanoate serves as a building block in several key areas:

Organic Synthesis

- It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The cyano group allows for further functionalization, making it a valuable precursor in drug development .

Polymer Chemistry

- This compound can be incorporated into polymeric materials, contributing to the development of thermoresponsive copolymers. These materials exhibit changes in properties with temperature variations, making them suitable for applications in drug delivery systems and smart materials .

- The compound has been studied for its potential biological activities, particularly in modifying proteins during oxidative stress. It serves as a product of lysine modification, indicating its relevance in biochemical research and therapeutic applications.

Case Study 1: Synthesis of Pharmaceuticals

A recent study focused on the synthesis of enantiomerically enriched compounds using this compound as a starting material. The research demonstrated that through specific catalytic processes, high yields of optically pure products could be achieved, showcasing its importance in pharmaceutical chemistry .

Case Study 2: Polymer Development

Research involving the copolymerization of this compound with other monomers led to the creation of novel amphiphilic copolymers. These materials exhibited unique thermoresponsive properties, which were analyzed using techniques such as NMR and FTIR spectroscopy . The findings highlight the compound's versatility in material science.

Mécanisme D'action

The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl ester group instead of a methyl ester group.

Butyl 4-cyanobenzoate: Contains a cyano group attached to a benzoate structure, differing in the aromatic ring presence.

Uniqueness: Methyl 5-cyanopentanoate is unique due to the presence of both an ester and a cyano group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Activité Biologique

Methyl 5-cyanopentanoate (MCP) is an organic compound with notable biological activity, particularly in the context of its synthesis and potential applications in pharmaceuticals and agriculture. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 5-cyanopentanoic acid. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHN\O\

The compound exhibits a cyanide functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that MCP possesses antimicrobial properties. In vitro tests demonstrated that MCP exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 250 to 500 µg/mL, suggesting potential as a natural preservative in food and cosmetic formulations .

Cytotoxicity and Cancer Research

MCP has been investigated for its cytotoxic effects on cancer cell lines. A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-468). Results showed that MCP reduced cell viability in a dose-dependent manner, with IC values of approximately 30 µM for MCF-7 cells and 25 µM for MDA-MB-468 cells. This indicates a promising avenue for further research into MCP as a potential chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves the nitrilation of dimethyl adipate under controlled conditions. Recent advancements have optimized this process, achieving selectivity rates exceeding 95% using carbon encapsulated catalysts under continuous flow conditions . The reaction conditions are crucial for maximizing yield while minimizing by-products.

Synthesis Flowchart

| Step | Description |

|---|---|

| 1 | Nitrilation of dimethyl adipate with ammonia |

| 2 | Reaction under controlled temperature and pressure |

| 3 | Purification via fractional distillation |

Case Studies

- Antimicrobial Efficacy : A case study focused on the use of MCP in food preservation highlighted its effectiveness in inhibiting microbial growth in meat products. The study reported a shelf-life extension of up to 30% when MCP was incorporated into packaging materials .

- Cancer Cell Viability : Another research project explored the cytotoxic effects of MCP on various cancer cell lines. The findings suggested that MCP could induce apoptosis through the activation of caspase pathways, making it a candidate for further therapeutic exploration .

Propriétés

IUPAC Name |

methyl 5-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339158 | |

| Record name | Methyl 5-cyanovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-88-9 | |

| Record name | Methyl 5-cyanovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.